molecular formula C9H7BrClIO2 B12851459 Ethyl 3-Bromo-5-chloro-4-iodobenzoate

Ethyl 3-Bromo-5-chloro-4-iodobenzoate

Cat. No.: B12851459
M. Wt: 389.41 g/mol
InChI Key: DEMCHWKONGNYLU-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-5-chloro-4-iodobenzoate is an organic compound with the molecular formula C9H7BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-5-chloro-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 3-Bromo-5-iodobenzoic acid, which is then subjected to esterification to form the ethyl ester derivative. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for chlorination and ethanol (C2H5OH) for esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-5-chloro-4-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7BrClIO2

Molecular Weight

389.41 g/mol

IUPAC Name

ethyl 3-bromo-5-chloro-4-iodobenzoate

InChI

InChI=1S/C9H7BrClIO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3

InChI Key

DEMCHWKONGNYLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)I)Cl

Origin of Product

United States

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